Methyl-b-cyclodextrin
Description
Significance of Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry
Cyclodextrins are a family of cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits. jst.go.jpresearchgate.net Their structure is often described as a truncated cone or torus with a hydrophilic exterior and a hydrophobic interior cavity. researchgate.netmdpi.commdpi.com This unique architecture allows them to form inclusion complexes with a wide variety of guest molecules, a cornerstone of supramolecular chemistry. mdpi.commdpi.com The ability to encapsulate guest molecules alters their physical and chemical properties, such as solubility, stability, and bioavailability. researchgate.netmdpi.com
The native forms of cyclodextrins, particularly β-cyclodextrin, have limitations such as low aqueous solubility. jst.go.jpnih.gov To overcome these drawbacks and enhance their performance, chemical modifications are employed to create derivatives with improved characteristics. mdpi.comresearchgate.net These modifications can involve the introduction of various functional groups to the hydroxyl groups of the cyclodextrin molecule. mdpi.com The derivatization of cyclodextrins has expanded their applications in diverse fields by tailoring their properties for specific functions. mdpi.comnih.gov For instance, derivatives like hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin exhibit enhanced aqueous solubility compared to their parent molecule. mdpi.com
The formation of inclusion complexes is a key aspect of cyclodextrin-based supramolecular chemistry, enabling the construction of intricate systems like nanogels, micelles, and vesicles for applications in drug delivery and gene therapy. nih.gov The choice of a specific cyclodextrin derivative and the degree of substitution are critical in determining the stability and solubility of the resulting inclusion complex. mdpi.com
Rationale for Methylation in β-Cyclodextrin Research
The methylation of β-cyclodextrin to produce methyl-β-cyclodextrin is a strategic modification aimed at improving its physicochemical properties for research applications. mdpi.com One of the primary reasons for methylation is to significantly increase the aqueous solubility of β-cyclodextrin. The poor solubility of the parent β-cyclodextrin is attributed to a stable intramolecular hydrogen bonding network. researchgate.net Methylation disrupts this network, thereby enhancing its solubility. nih.govresearchgate.net
Furthermore, methylation enhances the hydrophobic character of the cyclodextrin's cavity, which can improve its ability to solubilize hydrophobic guest molecules. mdpi.com This increased solubilizing power is crucial for its use in various applications. nih.gov Studies have shown that the number of methyl groups influences the solubilizing capability, with an optimal degree of substitution leading to the highest solubility for guest molecules. nih.gov For instance, a degree of methylation of around 14 methyl groups per cyclodextrin ring is often considered effective for solubilizing compounds like cholesterol and other poorly soluble drugs. nih.gov
The methylation process results in derivatives such as randomly methylated-β-cyclodextrin (RAMEB or RMβCD) and dimethyl-β-cyclodextrin (DIMEB), each with distinct properties and applications. mdpi.com RAMEB, with its asymmetric structure, exhibits high water solubility, making it suitable for pharmaceutical applications. researchgate.net The enhanced ability of methylated cyclodextrins to form stable host-guest complexes is another key advantage. nih.gov
Overview of Key Research Domains for Methyl-β-Cyclodextrin
Methyl-β-cyclodextrin is a versatile tool employed across several key research domains, primarily due to its ability to manipulate cellular cholesterol and form inclusion complexes.
Cell Biology: In cell biology, MβCD is widely used as a cholesterol-depleting agent to study the role of cholesterol in various cellular processes. jst.go.jpdiva-portal.org It is utilized to investigate membrane trafficking, cell signaling, and the structure and function of lipid rafts. diva-portal.orgmolbiolcell.org Research has shown that MβCD can perturb the formation of clathrin-coated vesicles, highlighting the essential role of cholesterol in endocytosis. molbiolcell.orgabmole.com It has also been observed to influence the actin cytoskeleton and the expression of adhesion molecules on endothelial cells. jst.go.jp
Drug Delivery: The pharmaceutical sciences extensively utilize MβCD to enhance the solubility and bioavailability of poorly water-soluble drugs. nih.govglpbio.com By forming inclusion complexes, MβCD can act as a carrier for various therapeutic agents, including anticancer drugs. nih.govnih.gov For example, it has been shown to enhance the cellular uptake of nanoparticulated drugs. nih.gov Furthermore, modified versions of MβCD, such as folate-appended MβCD, are being investigated for targeted cancer therapy. cyclolab.hu
Environmental Remediation: In environmental science, MβCD is explored for the remediation of contaminated soil and water. mdpi.comcsic.es Its ability to form inclusion complexes with hydrophobic organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and pesticides, increases their solubility and facilitates their removal. mdpi.comacs.org Studies have demonstrated the effectiveness of MβCD in washing contaminants like hexachlorobenzene (B1673134) from soils and enhancing the solubilization of chlorinated solvents from porous media. acs.orgnih.gov
| Research Domain | Key Applications of Methyl-β-Cyclodextrin | Research Findings |
| Cell Biology | Cholesterol depletion, study of lipid rafts, investigation of endocytosis and cell signaling. | MβCD perturbs clathrin-coated vesicle formation, affects the actin cytoskeleton, and modulates cell adhesion. jst.go.jpmolbiolcell.org |
| Drug Delivery | Solubilization of poorly soluble drugs, carrier for targeted drug delivery, enhancement of drug uptake. | MβCD improves the bioavailability of drugs and can be functionalized for targeted therapy. nih.govnih.govcyclolab.hu |
| Environmental Remediation | Removal of organic pollutants from soil and water. | MβCD enhances the solubility and removal of contaminants like PAHs, pesticides, and chlorinated solvents. mdpi.comacs.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUYRAONFXZSI-SBHWVFSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methyl β Cyclodextrin
Established Synthetic Pathways for Methyl-β-Cyclodextrin
The synthesis of MβCD primarily involves the reaction of β-cyclodextrin with a methylating agent in the presence of a base. cydextrins.com The choice of reagents and reaction conditions significantly influences the properties of the final product, including its average degree of substitution (DS), which is the average number of methyl groups per glucose unit. cydextrins.com
Historically, the synthesis of MβCD has relied on traditional alkylation methods using potent and often hazardous methylating agents. These methods are typically performed under strongly basic conditions.
Commonly employed methylating agents in traditional synthesis include dimethyl sulfate (B86663) (DMS) and methyl iodide. nih.govgoogle.com The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) or sodium hydride, in a suitable solvent like dimethylformamide (DMF). nih.govrsc.org For instance, a common procedure involves dissolving β-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of the methylating agent. google.com The reaction with dimethyl sulfate can produce MβCD with an average degree of substitution of approximately 12. google.com While effective, these methods often necessitate careful handling due to the toxicity and carcinogenicity of the alkylating agents and the use of hazardous solvents. rsc.org
Table 1: Comparison of Traditional Methylating Agents for MβCD Synthesis
| Methylating Agent | Typical Base | Solvent | Key Characteristics |
|---|---|---|---|
| Dimethyl Sulfate (DMS) | Sodium Hydroxide | Water/DMF | Highly reactive, yields products with a high degree of substitution. nih.govgoogle.com |
| Methyl Iodide | Sodium Hydride | DMF | Effective methylating agent, often used for achieving high degrees of substitution. nih.gov |
| Methyl Chloride | Sodium Hydroxide | Water | Used in industrial processes, often under pressure. google.comgoogle.com |
In response to the environmental and safety concerns associated with traditional methods, green chemistry approaches for MβCD synthesis have been developed. These methods prioritize the use of less hazardous reagents and more sustainable reaction conditions. rsc.orgrsc.org
A notable green alternative to traditional methylating agents is dimethyl carbonate (DMC). google.comresearchgate.net DMC is a non-toxic and environmentally benign reagent. The synthesis of MβCD using DMC can be performed in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. google.comresearchgate.net This method offers a safer and more sustainable route to MβCD. researchgate.net Research has shown that the reaction of β-cyclodextrin with dimethyl carbonate in DMF with anhydrous potassium carbonate as a catalyst can yield MβCD with a maximum average degree of substitution of 14.2. researchgate.net
Other green approaches focus on minimizing waste and utilizing more benign solvents. For example, mechanochemical methods, such as ball milling, have been explored for the synthesis of cyclodextrin (B1172386) derivatives, offering a solvent-free reaction environment. beilstein-journals.org Additionally, strategies involving a two-step process of acetylation followed by a gallium(III) bromide-catalyzed reduction have been investigated as a more sustainable pathway to alkylated cyclodextrins. rsc.org
Regioselective Methylation Strategies
The distribution of methyl groups on the β-cyclodextrin scaffold can significantly impact the properties of the resulting MβCD. Regioselective methylation strategies aim to control the position of methylation, leading to derivatives with specific substitution patterns.
The hydroxyl groups of the glucose units in β-cyclodextrin exhibit different reactivities, with the primary hydroxyls at the 6-position generally being more reactive than the secondary hydroxyls at the 2- and 3-positions. frontiersin.org However, achieving selective methylation at a specific position, such as the 2-O-position, often requires the use of protecting groups or specialized reaction conditions.
One innovative approach to achieve regioselective methylation involves the use of a copper(II) complex to protect the secondary hydroxyl groups. nih.govresearchgate.net In this "sandwich" strategy, a copper(II)-β-cyclodextrin complex is formed in a basic medium, which shields the secondary hydroxyls and directs the methylation reaction primarily to the primary hydroxyl groups. nih.govresearchgate.net This one-pot reaction provides a more efficient alternative to classical multi-step protection-deprotection sequences. nih.govresearchgate.net Studies have shown that this method can yield heptakis(6-O-methyl)-β-cyclodextrin with a high yield. nih.gov
Research has also demonstrated that methylation at the O2 position can promote the complexation of guest molecules by extending the hydrophobic cavity, whereas methylation at the O3 position can hinder complexation by partially blocking the cavity entrance. nih.gov
The degree and distribution of methylation in MβCD are highly dependent on the reaction conditions. By carefully controlling these parameters, the properties of the final product can be tailored.
Temperature: Higher reaction temperatures generally lead to a higher degree of substitution. However, excessively high temperatures can cause degradation of the cyclodextrin molecule or result in an uneven substitution pattern. cydextrins.com An optimal temperature range of 40-60°C is often employed to achieve a controllable degree of substitution. cydextrins.com
Reaction Time: Longer reaction times allow for the introduction of more methyl groups, thus increasing the degree of substitution. cydextrins.com For a target degree of substitution of around 2-3, a reaction time of 2-4 hours is typically appropriate. cydextrins.com
Molar Ratio of Reactants: The molar ratio of the methylating agent to β-cyclodextrin is a critical factor in controlling the degree of substitution. cydextrins.com A higher molar ratio of the methylating agent results in a higher degree of substitution. cydextrins.com For example, a low molar ratio of 1.5:1 might be used to achieve a low degree of substitution (around 1-1.5), while a ratio of 3:1 or higher would be used for a higher degree of substitution (3-4). cydextrins.com
Table 2: Influence of Reaction Parameters on the Degree of Substitution (DS) of MβCD
| Parameter | Effect on DS | Rationale |
|---|---|---|
| Temperature | Increasing temperature generally increases DS. cydextrins.com | Higher kinetic energy leads to a faster reaction rate. cydextrins.com |
| Reaction Time | Longer reaction times lead to higher DS. cydextrins.com | More time for the methylation reaction to proceed to completion. cydextrins.com |
| Molar Ratio (Methylating Agent:β-CD) | Higher molar ratio leads to higher DS. cydextrins.com | Greater availability of the methylating agent to react with hydroxyl groups. cydextrins.com |
Advanced Functionalization of Methyl-β-Cyclodextrin Derivatives
Beyond simple methylation, MβCD can be further functionalized to introduce a wide array of chemical groups, thereby expanding its applications. These advanced derivatives can be designed for specific purposes, such as targeted drug delivery or enhanced catalytic activity.
The hydroxyl groups remaining on a partially methylated β-cyclodextrin can serve as reactive sites for further chemical modifications. encyclopedia.pub For example, selectively methylated β-cyclodextrin derivatives with a single functional group can be synthesized. acs.org A series of 6-monohalo (Cl, Br, and I) β-cyclodextrin derivatives with various methylation patterns have been prepared via a diazotization/nucleophilic displacement reaction from the corresponding methylated cyclodextrin amines. acs.orgnih.gov
The introduction of other functional groups, such as vinyl groups, can be achieved by reacting MβCD with reagents like acryloyl chloride to produce an ester. nih.gov These modified MβCD monomers can then be used in polymerization reactions to create novel materials. nih.gov The ability to introduce a diverse range of functional moieties, including amines, amino acids, and peptides, onto the MβCD scaffold opens up possibilities for creating highly specialized and functional supramolecular systems. encyclopedia.pub
Thiolation and Other Surface Modifications
The surface modification of methyl-β-cyclodextrin (MβCD), particularly through thiolation, is a key strategy to enhance its properties for various applications. Thiolated cyclodextrins are noted for their mucoadhesive characteristics, which are beneficial for drug delivery systems as they can prolong the residence time of a drug at the site of absorption. mdpi.comconsensus.app
A common method for the thiolation of MβCD involves a microwave-assisted synthesis. mdpi.comnih.gov This "green" chemistry approach is advantageous as it is quick, easy, and avoids the use of organic solvents. nih.gov In a typical procedure, MβCD is dissolved in acetic acid, and thiourea (B124793) is dissolved in hydrochloric acid. The thiourea solution is then added to the MβCD solution, and the mixture is irradiated with microwaves. mdpi.comnih.gov This process results in a high degree of thiolation, with one study reporting a 67% thiolation degree, selectively on the C6 primary hydroxyl groups of the cyclodextrin. consensus.appnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for characterizing the resulting thiolated MβCD (MβCD-SH) and confirming the degree and position of thiolation. consensus.appnih.gov
Another approach to thiolation involves a two-step process where the hydroxyl groups of β-cyclodextrin are first substituted with bromine, followed by the replacement of the bromine with thiol groups using thiourea. dovepress.com The degree of thiol substitution can be controlled by adjusting the concentration of the reagents used in the bromination step. dovepress.com
Beyond thiolation, other surface modifications can be performed to tailor the properties of MβCD. For instance, S-protection of thiolated β-cyclodextrin with 2-mercaptoethanesulfonic acid (MESNA) has been shown to enhance its mucoadhesive properties. acs.org This involves the preparation of a MESNA dimer, which is then reacted with the thiolated cyclodextrin. acs.org
These surface modifications aim to improve the functionality of MβCD. For example, thiolation imparts mucoadhesive properties by enabling the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. consensus.appmdpi.com This interaction increases the viscosity of mucus and prolongs the contact time of the formulation. consensus.appmdpi.com
Table 1: Synthetic Methods for Thiolation of β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Thiolation Method | Key Reagents | Reported Thiolation Degree/Thiol Group Content | Reference |
|---|---|---|---|---|
| 2-methyl-β-cyclodextrin (MβCD) | Microwave-assisted synthesis | Thiourea, Acetic Acid, HCl | 67% | consensus.appnih.gov |
| β-cyclodextrin (β-CD) | Bromination followed by substitution with thiol groups | N-Bromosuccinimide (NBS), Triphenylphosphine (Ph3P), Thiourea | 558.66 ± 78 to 1,163.45 ± 96 µmol/g | dovepress.com |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Microwave-assisted synthesis | Thiourea, Acetic Acid, HCl | 33% (150 ± 50 μmol/g) | mdpi.com |
Conjugation with Other Biomolecules for Research Probes
The conjugation of methyl-β-cyclodextrin (MβCD) with various biomolecules is a significant area of research for the development of sophisticated research probes. These probes are instrumental in studying biological processes, including pharmacokinetics and cellular uptake. nih.gov
Fluorescently labeling MβCD is a common strategy to create probes for imaging studies. These labeled cyclodextrins can be used to investigate their biodistribution and movement within biological systems. nih.gov For instance, fluorescently labeled MβCD has been used to study its entry into intestinal epithelial cells. Another important class of probes involves the radiolabeling of cyclodextrin derivatives. nih.gov Labeling with positron emitters allows for in vivo imaging using Positron Emission Tomography (PET), which provides detailed information on the whole-body distribution of the cyclodextrin. nih.gov
The conjugation of MβCD with peptides and proteins can create multifunctional systems. mdpi.com These conjugates can be designed for targeted drug delivery or to study specific biomolecular interactions. mdpi.com For example, a conjugate of monoazido-β-CD and an alkyne-functionalized cell-penetrating peptide (R8) was synthesized to enhance the cellular uptake of biomacromolecules like green fluorescent protein (GFP). mdpi.com The conjugation is often achieved through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and specific. mdpi.com
The development of MβCD-based probes is also relevant in the context of cancer research. By conjugating MβCD with molecules that have an affinity for cancer-related biomarkers, it is possible to create probes for cancer imaging and potentially therapy. nih.gov For example, exploiting the interaction between cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and the RAS oncoprotein, researchers are designing radioconjugated, PGE2-affine cyclodextrins as novel imaging probes. nih.gov
The synthesis of these conjugates often involves multi-step chemical modifications of the MβCD molecule to introduce reactive functional groups that can then be linked to the desired biomolecule. mdpi.com Characterization of these conjugates is crucial to confirm their structure and purity, with techniques like NMR spectroscopy and mass spectrometry being essential. mdpi.com
Table 2: Examples of Methyl-β-Cyclodextrin Conjugates as Research Probes
| Conjugated Biomolecule/Label | Purpose of Conjugation | Application | Reference |
|---|---|---|---|
| Fluorescent dyes | To enable visualization and tracking | Studying cellular uptake and biodistribution | nih.gov |
| Positron emitters (Radiolabeling) | To enable in vivo imaging | Preclinical studies of pharmacokinetics using PET | nih.gov |
| Peptides (e.g., cell-penetrating peptides) | To enhance cellular uptake of cargo | Delivery of proteins and other macromolecules into cells | mdpi.com |
Interactions of Methyl β Cyclodextrin with Biomolecular Systems in Experimental Models
Membrane Cholesterol Manipulation Mechanisms
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely utilized in experimental models to manipulate the cholesterol content of cellular membranes. Its toroidal structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows it to effectively sequester cholesterol molecules from the plasma membrane. This property has made MβCD an invaluable tool for studying the roles of cholesterol in various cellular processes.
Cholesterol Efflux and Depletion Modalities
The primary mechanism by which Methyl-β-cyclodextrin depletes cholesterol from cellular membranes involves the formation of a water-soluble inclusion complex. The hydrophobic cholesterol molecule is extracted from the lipid bilayer and encapsulated within the hydrophobic core of the MβCD molecule. This process is driven by favorable thermodynamic interactions and effectively reduces the concentration of cholesterol in the plasma membrane. diva-portal.org
The kinetics of cholesterol extraction by MβCD are complex and suggest the existence of more than one pool of cholesterol within the cell membrane. molecular-interactions.si Research has indicated that cholesterol efflux often follows a bi-exponential pattern, characterized by a fast and a slow component. nih.gov This has led to the hypothesis of a "fast pool," representing more accessible cholesterol, and a "slow pool," where cholesterol is more tightly associated with other membrane components, such as sphingolipids. molecular-interactions.si The rate and extent of cholesterol depletion are dependent on several factors, including the concentration of MβCD, the duration of exposure, and the cell type. For instance, in 3T3-L1 adipocytes, treatment with 4 mM MβCD was shown to reduce cellular cholesterol levels by 50% within one hour. mdpi.com Similarly, in human salivary gland cells, a 30-minute treatment with 10 mM MβCD resulted in a significant decrease in cholesterol content. researchgate.net
The interaction is not entirely specific to cholesterol, as MβCD can also extract other lipids, although with lower efficiency. diva-portal.org Therefore, experimental designs often include control conditions to account for these potential off-target effects. diva-portal.org
Below is a data table summarizing findings on MβCD-induced cholesterol depletion from various experimental models.
| Cell Type | MβCD Concentration | Treatment Duration | Percentage of Cholesterol Depletion | Reference |
| 3T3-L1 Adipocytes | 4 mM | 1 hour | ~50% | mdpi.com |
| Human Salivary Gland (HSG) Cells | 10 mM | 30 minutes | Significant decrease | researchgate.net |
| Jurkat T cells | Not specified | Not specified | Up to 50% without loss of viability | diva-portal.org |
| T lymphoma Jurkat cells | 1 mM | 1 hour | 63 ± 5% | nih.gov |
| T lymphoma Jurkat cells | 2 mM | 1 hour | 75 ± 4% | nih.gov |
Impact on Lipid Raft Organization and Dynamics
Lipid rafts are specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins. nih.govnih.gov These domains are thought to function as platforms for signal transduction and protein sorting. nih.gov Cholesterol is a critical structural component of lipid rafts, contributing to the tight packing of lipids and the formation of a liquid-ordered (lo) phase that is distinct from the surrounding liquid-disordered (ld) bilayer. nih.govpnas.org
By sequestering cholesterol, Methyl-β-cyclodextrin effectively disrupts the integrity and organization of lipid rafts. nih.govresearchgate.net This disruption leads to the dissociation of raft-associated proteins and a more homogenous distribution of membrane components. nih.govcloudfront.net For example, studies in T lymphocytes have shown that high concentrations of MβCD (10 mM) completely disorganize lipid rafts. nih.gov The disruption of these microdomains is a key mechanism by which MβCD influences cellular processes that are dependent on the spatial organization of the plasma membrane. mdpi.comnih.gov The effect of MβCD on lipid raft integrity has been demonstrated across various cell types, highlighting its utility as a tool to investigate the function of these domains. mdpi.comresearchgate.netcloudfront.net
The following table presents research findings on the impact of MβCD on lipid raft organization.
| Cell Type/System | MβCD Treatment | Observed Effect on Lipid Rafts | Reference |
| T lymphocytes | 10 mM | Complete disorganization | nih.gov |
| Madin-Darby canine kidney (MDCK) cells | Not specified | Disruption of lipid rafts | nih.gov |
| 3T3-L1 Adipocytes | 4 mM | Disruption of lipid raft integrity, altered distribution of caveolin-1 | mdpi.com |
| Keratinocytes | Concentration-dependent | Reduction in lipid raft clusters and redistribution | researchgate.net |
Influence on Membrane Fluidity and Permeability
Cholesterol plays a crucial role in modulating the physical properties of the plasma membrane, including its fluidity and permeability. walshmedicalmedia.comspringernature.comnih.gov It acts as a bidirectional regulator of membrane fluidity; at physiological temperatures, it tends to decrease fluidity by restricting the movement of phospholipid fatty acid chains, while at lower temperatures, it prevents the membrane from becoming too rigid by disrupting the tight packing of phospholipids. walshmedicalmedia.comlabxchange.orgstudy.com
Cholesterol Replenishment Studies using Methyl-β-Cyclodextrin-Cholesterol Complexes
In addition to depleting cholesterol, Methyl-β-cyclodextrin can also be used to introduce cholesterol back into cellular membranes. diva-portal.org This is achieved by pre-loading MβCD with cholesterol to form a water-soluble MβCD-cholesterol complex. When these complexes are introduced to cells, they can act as cholesterol donors, effectively replenishing the cholesterol that was previously removed or increasing the total membrane cholesterol content. diva-portal.orgresearchgate.net
This technique is invaluable for demonstrating the specificity of the effects observed upon cholesterol depletion. By restoring the cholesterol content and observing a reversal of the initial effect, researchers can more definitively attribute the observed phenomenon to the absence of cholesterol. pnas.org For example, in one study, the addition of cholesterol-loaded MβCD to cholesterol-depleted cells restored a uniform distribution of a fluorescent lipid analog, reversing the domain segregation induced by cholesterol depletion. pnas.org In another study, co-incubation with empty MβCD and cholesterol-saturated MβCD resulted in cellular cholesterol content and transporter activity comparable to untreated cells. researchgate.net
Modulation of Cellular Signaling Pathways
The integrity of the plasma membrane, particularly the organization of lipid rafts, is crucial for the proper functioning of numerous cellular signaling pathways. By altering membrane cholesterol levels and disrupting lipid rafts, Methyl-β-cyclodextrin serves as a powerful tool to investigate the role of membrane organization in signal transduction.
Receptor Localization and Function
Many cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, are known to be localized within or associated with lipid rafts. pnas.orgnih.govnih.gov This localization is thought to facilitate efficient signal transduction by bringing receptors into close proximity with their downstream signaling partners. researchgate.net
The disruption of lipid rafts following cholesterol depletion with Methyl-β-cyclodextrin can alter the localization and function of these receptors. pnas.org For example, cholesterol depletion has been shown to affect the function of the serotonin1A receptor, a representative GPCR, which requires membrane cholesterol for its activity. nih.gov Similarly, the function of the 5-HT3 receptor is impacted by lipid raft integrity, with cholesterol depletion leading to diminished cation currents. nih.gov In Jurkat T lymphocytes, cholesterol depletion with MβCD was found to reversibly alter the gating of the Kv1.3 potassium channel, which is localized in lipid rafts. nih.gov These findings underscore the importance of the cholesterol-rich membrane environment for the proper function of a variety of cellular receptors.
The table below summarizes studies on the effects of MβCD on receptor function.
| Receptor/Channel | Cell Type | Effect of MβCD Treatment | Proposed Mechanism | Reference |
| 5-HT3 Receptor | N1E-115 cells | Diminished amplitude and charge of serotonin-evoked cation currents | Impairment of lipid raft integrity | nih.gov |
| Kv1.3 Potassium Channel | Jurkat T lymphocytes | Depolarizing shift of activation and inactivation | Cholesterol depletion altering channel function | nih.gov |
| Serotonin1A Receptor | Not specified | Modulation of receptor function | Requirement of membrane cholesterol for function | nih.gov |
Regulation of Enzyme Activity and Protein Interactions
Methyl-β-cyclodextrin (MβCD) can modulate the activity of enzymes and influence protein-protein interactions through various direct and indirect mechanisms. A primary indirect mechanism involves the alteration of the plasma membrane's lipid composition, which can, in turn, affect the function of membrane-associated enzymes. nih.gov By extracting cholesterol, MβCD disrupts lipid rafts, specialized microdomains that house numerous signaling proteins and enzymes. nih.gov This disruption can alter the conformational state and catalytic activity of enzymes embedded within these domains.
For instance, the function of the voltage-dependent Kv1.3 potassium channels, which are localized in lipid rafts of human T lymphocytes, is significantly altered by cholesterol depletion via MβCD. nih.gov Treatment with MβCD leads to a depolarizing shift in the channel's activation and inactivation, ultimately decreasing its steady-state activity. nih.gov This demonstrates how MβCD can regulate the function of a channel protein by modifying its lipid environment.
Beyond membrane effects, cyclodextrins can also influence protein stability and aggregation, which indirectly regulates biological activity. By forming inclusion complexes with hydrophobic amino acid residues on a protein's surface, MβCD can act as a "chaperone mimic," preventing aggregation and enhancing the refolding of denatured proteins. oup.com This stabilization can preserve or restore enzyme function. Furthermore, MβCD has been observed to affect intracellular signaling pathways that control protein expression. In some cell lines, it can inhibit cell growth by downregulating the expression of key cell cycle proteins like cyclin A and cyclin D1.
Endocytic Pathway Studies
Methyl-β-cyclodextrin is a widely utilized pharmacological tool for investigating endocytic pathways, primarily due to its ability to selectively extract cholesterol from the plasma membrane. nih.govresearchgate.net This action disrupts the structure and function of cholesterol-rich membrane microdomains, such as lipid rafts and caveolae, which are critical for certain internalization processes. ugent.be
In numerous experimental models, MβCD treatment has been shown to strongly inhibit clathrin-dependent endocytosis. nih.gov For example, the uptake of transferrin and epidermal growth factor (EGF) is significantly reduced following cholesterol depletion by MβCD. nih.govresearchgate.net The mechanism involves the perturbation of clathrin-coated pit formation; cholesterol is essential for the invagination of these pits into functional endocytic vesicles. nih.gov In its absence, shallow coated pits accumulate at the membrane, halting the internalization process. nih.gov This inhibition is reversible; replenishing cholesterol restores normal endocytic function. nih.gov
Conversely, clathrin-independent endocytic pathways are often less affected by MβCD treatment. The endocytosis of the plant toxin ricin, for example, shows significantly less inhibition compared to transferrin in various cell lines. nih.gov This differential effect allows researchers to use MβCD to dissect the specific pathways involved in the uptake of various molecules. However, it is noted that the inhibitory effects of MβCD can be cell-line dependent and the compound may have poor specificity in some contexts, necessitating careful controls in experimental design. researchgate.net
| Ligand | Endocytic Pathway | Effect of MβCD Treatment (10 mM) | Reference |
|---|---|---|---|
| Transferrin | Clathrin-Dependent | ~50% Inhibition | nih.gov |
| Epidermal Growth Factor (EGF) | Clathrin-Dependent | ~40% Inhibition | nih.gov |
| Ricin | Clathrin-Independent | ~20% Inhibition | nih.gov |
Interactions with Other Biological Macromolecules
Protein-Methyl-β-Cyclodextrin Interactions
Methyl-β-cyclodextrin interacts with proteins primarily through the formation of non-covalent host-guest inclusion complexes. oup.com The structure of MβCD features a hydrophilic exterior and a hydrophobic internal cavity, allowing it to encapsulate hydrophobic moieties, such as the side chains of specific amino acid residues on a protein's surface. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into these interactions. Aromatic amino acid residues—specifically tryptophan, tyrosine, and phenylalanine—are common targets for cyclodextrin (B1172386) binding. oup.com The hydrophobic side chains of these residues can fit snugly into the MβCD cavity, shielded from the aqueous environment. oup.com This interaction is specific, occurring at solvent-exposed residues on the protein surface. oup.com For example, studies on insulin (B600854) have shown that β-cyclodextrin binds to specific tyrosine and phenylalanine residues located in the region responsible for monomer-monomer interactions. oup.com
These interactions can have significant functional consequences. By binding to hydrophobic patches on a protein, MβCD can increase its solubility and stability, preventing aggregation. oup.commdpi.com This property is particularly useful in protein formulation and drying processes. mdpi.com The complexation can also modulate a protein's interaction with other molecules. For instance, the complexation of fluoroquinolone drugs with MβCD alters how these drugs bind to human serum albumin (HSA), demonstrating that MβCD can act as a modulator of drug-protein interactions. d-nb.info
| Protein/Molecule | Interacting Cyclodextrin | Key Interacting Residues/Moieties | Primary Investigation Method | Reference |
|---|---|---|---|---|
| Insulin (SerB9Asp mutant) | β-cyclodextrin | Tyrosine (TyrA14, TyrB16), Phenylalanine (PheB1, PheB25) | NMR Spectroscopy | oup.com |
| Chymotrypsin Inhibitor 2 (unfolded) | β-cyclodextrin | Tryptophan (Trp5) | NMR Spectroscopy | oup.com |
| Human Serum Albumin (HSA) | Methyl-β-cyclodextrin | Modulates interaction with Ciprofloxacin and Levofloxacin | Fluorescence Spectroscopy, Circular Dichroism | d-nb.info |
| Sericin | Methyl-β-cyclodextrin | Hydrophobic amino acids | Thermal Analysis, Microscopy | mdpi.com |
Nucleic Acid-Methyl-β-Cyclodextrin Interactions
Methyl-β-cyclodextrin does not typically interact directly with nucleic acids like DNA and RNA through host-guest inclusion, as these molecules are large, polyanionic, and lack suitable hydrophobic groups for encapsulation. Instead, MβCD plays a crucial role as a structural component in multi-component delivery systems designed to transport genetic material into cells. nih.govresearchgate.net
In the field of non-viral gene delivery, MβCD is often incorporated into cationic polymers (polycations). nih.govresearchgate.net These polymers, such as poly(ethylenimine) (PEI), possess a positive charge and can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govmdpi.com This interaction leads to the condensation of the genetic material into nano-sized particles known as "polyplexes." mdpi.com
Advanced Methodologies for Characterization and Analysis of Methyl β Cyclodextrin
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure and interactions of MβCD. These techniques provide valuable information on the formation of inclusion complexes and the nature of the binding between the host and guest molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of MβCD and its inclusion complexes in solution. icmpp.ro One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of the protons and carbons in the MβCD molecule. The formation of an inclusion complex is often indicated by changes in the chemical shifts of the protons located within the cyclodextrin (B1172386) cavity, particularly H3 and H5, which are situated on the interior of the torus-shaped molecule. researchgate.net An upfield shift in the signals of these protons suggests their shielding by the encapsulated guest molecule, confirming the formation of an inclusion complex. researchgate.netacs.org
Two-dimensional (2D) NMR techniques offer more detailed insights into the spatial proximity and connectivity of atoms. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton couplings within the MβCD structure and the guest molecule, aiding in the assignment of complex spectra. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, providing unambiguous assignments for both the host and guest molecules. icmpp.ro
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for determining the geometry of inclusion complexes. acs.org It detects through-space interactions (cross-peaks) between the protons of the MβCD and the guest molecule, providing evidence of their close proximity and the specific orientation of the guest within the cyclodextrin cavity. acs.orgresearchgate.net For instance, intermolecular cross-peaks between MβCD's H3 and H5 protons and the protons of a guest molecule confirm the inclusion of the guest inside the cavity. acs.orgresearchgate.net
Below is a representative table of ¹H-NMR chemical shift changes observed for Methyl-β-cyclodextrin upon complexation with a guest molecule.
| Proton | Chemical Shift (δ) of Free MβCD (ppm) | Chemical Shift (δ) of Complexed MβCD (ppm) | Chemical Shift Displacement (Δδ) (ppm) |
| H1 | 5.10 | 5.08 | -0.02 |
| H2 | 3.55 | 3.54 | -0.01 |
| H3 | 3.85 | 3.61 | -0.24 |
| H4 | 3.50 | 3.48 | -0.02 |
| H5 | 3.75 | 3.63 | -0.12 |
| H6 | 3.80 | 3.78 | -0.02 |
| -OCH₃ | 3.40 | 3.39 | -0.01 |
Note: The data presented in this table is illustrative and based on typical observations in the literature. Actual chemical shifts can vary depending on the solvent, temperature, and the specific guest molecule.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations of MβCD and its complexes. acs.org FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com
The FTIR spectrum of MβCD is characterized by a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.net Other characteristic peaks include C-H stretching vibrations around 2900 cm⁻¹, and C-O-C and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. mdpi.com Upon formation of an inclusion complex, changes in the position, shape, and intensity of these bands can be observed. researchgate.net These spectral changes can indicate the involvement of specific functional groups in the host-guest interaction and the restriction of vibrational modes of the guest molecule upon encapsulation. acs.org For example, a shift or decrease in the intensity of the vibrational bands of the guest molecule suggests its inclusion within the MβCD cavity. nih.gov
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. tudublin.ie Changes in the Raman spectrum upon complexation can provide additional evidence for the formation of an inclusion complex and offer insights into the nature of the intermolecular interactions.
UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used techniques to study the formation of inclusion complexes between MβCD and chromophoric or fluorescent guest molecules. nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The formation of an inclusion complex can lead to a shift in the absorption maximum (λmax) of the guest molecule, often a blue shift (hypsochromic shift), and a change in the molar absorptivity. nih.gov These changes are attributed to the altered microenvironment of the guest molecule upon its inclusion in the less polar cavity of the MβCD. mdpi.com The magnitude of these spectral changes can be used to determine the stoichiometry and the binding constant of the inclusion complex using methods like the Benesi-Hildebrand plot. researchgate.net
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a fluorescent guest molecule after it has absorbed light. The formation of an inclusion complex with MβCD can significantly alter the fluorescence properties of the guest, such as the emission wavelength, quantum yield, and fluorescence lifetime. univ-soukahras.dz Typically, the fluorescence intensity of the guest molecule increases upon encapsulation within the hydrophobic MβCD cavity, as the non-radiative decay processes are suppressed. univ-soukahras.dz This enhancement in fluorescence is a strong indicator of complex formation and can be used to quantify the binding affinity between the host and guest. rsc.org
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. Since MβCD is a chiral molecule, it can induce a CD signal in an achiral guest molecule upon the formation of an inclusion complex, a phenomenon known as induced circular dichroism (ICD). mdpi.com The appearance of an ICD spectrum is definitive proof of complex formation. mdpi.com
The sign and intensity of the ICD signal are sensitive to the geometry of the inclusion complex, providing valuable information about the orientation of the guest molecule within the MβCD cavity. mdpi.com CD spectroscopy is also highly effective for studying the chiral recognition and enantioselective binding of chiral guest molecules by MβCD. nih.govrsc.org The differential interaction of the two enantiomers of a guest molecule with the chiral MβCD cavity can lead to distinct CD spectra, allowing for the determination of enantiomeric excess and the study of chiral separation mechanisms. acs.orgnih.gov
Thermal and Calorimetric Analysis
Thermal and calorimetric analysis techniques are employed to investigate the thermal stability and energetic changes associated with the formation of MβCD inclusion complexes.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is a valuable tool for characterizing the solid-state properties of MβCD and its inclusion complexes. researchgate.net
The DSC thermogram of MβCD typically shows a broad endothermic peak at low temperatures, corresponding to the dehydration of the molecule. nih.gov When a guest molecule is encapsulated within the MβCD cavity, its melting, boiling, or sublimation point is often shifted to a different temperature or may disappear entirely. nih.gov The disappearance or significant alteration of the thermal events associated with the guest molecule in the DSC thermogram of the inclusion complex is strong evidence of its formation. researchgate.netresearchgate.net This indicates that the guest molecule is no longer present as a separate crystalline phase but is molecularly dispersed within the MβCD matrix. researchgate.net
The following table shows a hypothetical DSC data for MβCD, a guest molecule, their physical mixture, and the inclusion complex.
| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| MβCD | 45 | 80 | -150 | Dehydration |
| Guest Molecule | 150 | 155 | -100 | Melting |
| Physical Mixture | 45 / 149 | 80 / 154 | -145 / -95 | Dehydration of MβCD and melting of Guest |
| Inclusion Complex | 48 | 85 | -160 | Dehydration of MβCD (Guest melting peak absent) |
Note: This data is illustrative. The actual thermal events will depend on the specific MβCD, guest molecule, and the method of complex preparation.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of Methyl-β-cyclodextrin.
Detailed Research Findings:
TGA provides critical information on the thermal stability of MβCD. wikipedia.org The analysis involves heating a sample at a constant rate and recording the corresponding weight loss. For cyclodextrins, the initial weight loss, typically occurring below 100°C, is attributed to the evaporation of water molecules encapsulated within the cavity or adsorbed on the surface. researchgate.net The subsequent major weight loss at higher temperatures signifies the thermal decomposition of the MβCD molecule itself. researchgate.net
| Sample | Initial Weight Loss Temperature (°C) | Decomposition Onset Temperature (°C) | Primary Decomposition Stage |
| β-cyclodextrin | ~100 | > 300 | Single major weight loss |
| Methyl-β-cyclodextrin | Varies with hydration | Varies with degree of substitution | May show multiple decomposition steps |
This table provides a generalized representation of TGA data for β-cyclodextrin and Methyl-β-cyclodextrin. Actual values can vary based on experimental conditions and the specific characteristics of the MβCD sample.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.
Detailed Research Findings:
ITC is instrumental in characterizing the formation of inclusion complexes between MβCD and various guest molecules. csmres.co.ukd-nb.info The technique allows for the direct determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. mostwiedzy.pl From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving complexation.
The process involves titrating a solution of a guest molecule into a solution of MβCD at a constant temperature. The heat released or absorbed during the binding event is measured. The resulting data is a titration curve that can be fitted to a binding model to extract the thermodynamic parameters. nih.gov
| Thermodynamic Parameter | Description | Significance for MβCD Complexation |
| Binding Affinity (Ka) | The equilibrium constant for the association of the guest molecule with MβCD. | Indicates the strength of the inclusion complex. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding process. | Provides information about the types of bonds formed and broken. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in solvation and conformational freedom. |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the system, indicating the spontaneity of the binding. | A negative value signifies a spontaneous complexation process. |
| Stoichiometry (n) | The molar ratio of the guest molecule to MβCD in the complex. | Determines the composition of the inclusion complex. |
This interactive table summarizes the key thermodynamic parameters obtained from Isothermal Titration Calorimetry and their importance in understanding Methyl-β-cyclodextrin inclusion complexes.
Microscopic and Imaging Techniques
Microscopic and imaging techniques are indispensable for visualizing the morphology of MβCD and its localization within cellular environments.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of solid materials.
Detailed Research Findings:
SEM is widely used to examine the morphology of MβCD in its solid state. The resulting micrographs reveal the shape, size, and surface characteristics of the MβCD particles. Native β-cyclodextrin typically appears as parallelogram-shaped crystals. researchgate.net The process of methylation to produce MβCD can lead to changes in the crystalline structure, often resulting in amorphous or less-defined particle shapes. researchgate.net
When MβCD is used to form inclusion complexes with guest molecules, SEM can be employed to observe changes in the surface morphology. The formation of a true inclusion complex can result in the disappearance of the characteristic crystalline structure of the individual components, leading to the formation of a new solid phase with a different morphology. researchgate.net This provides visual evidence of complex formation.
Confocal Microscopy for Cellular Localization
Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a specimen. It is particularly useful for visualizing the subcellular localization of fluorescently labeled molecules.
Detailed Research Findings:
To understand the cellular uptake and intracellular fate of MβCD, it can be labeled with a fluorescent probe. Confocal microscopy can then be used to track the localization of the fluorescently labeled MβCD within cells over time. blochlab.com
Studies have shown that fluorescently labeled MβCD can enter cells and localize in various intracellular compartments. nih.gov For instance, research has demonstrated the internalization of FITC-labeled randomly methylated-β-cyclodextrin (FITC-RAMEB) in Caco-2 cells, where it was observed in cytoplasmic vesicles. researchgate.net The colocalization of fluorescent MβCD with specific organelle markers can provide insights into the pathways of cellular uptake and trafficking. nih.gov For example, colocalization with markers for endosomes can suggest an endocytic uptake mechanism. nih.gov This information is critical for applications of MβCD in drug delivery and cell biology. researchgate.net
Chromatographic and Separation Methods
Chromatographic techniques are essential for the separation, identification, and quantification of MβCD and its derivatives. These methods are based on the differential distribution of components between a stationary phase and a mobile phase.
Detailed Research Findings:
Various chromatographic methods are employed for the analysis of MβCD. High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of cyclodextrin derivatives. researchgate.net Due to the lack of a strong chromophore in MβCD, detectors such as refractive index (RI) or evaporative light scattering detectors (ELSD) are often used. researchgate.net
Capillary electrophoresis (CE) is another powerful separation technique that can be used for the analysis of ionic cyclodextrin derivatives. researchgate.net Gas chromatography (GC) can be employed for the analysis of volatile derivatives of MβCD or for the separation of enantiomers using cyclodextrin-based chiral stationary phases. gcms.cz
The choice of chromatographic method and conditions depends on the specific analytical goal, such as determining the purity of an MβCD sample, analyzing the composition of a mixture of cyclodextrin derivatives, or studying the interaction of MβCD with guest molecules. mtak.humdpi.comresearchgate.net
Mass Spectrometry for Characterization of Derivatization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and structure of molecules, making it invaluable for the characterization of MβCD derivatization.
Detailed Research Findings:
Mass spectrometry is crucial for characterizing the degree and pattern of substitution in MβCD. nih.gov Since MβCD is typically a mixture of β-cyclodextrin molecules with varying numbers of methyl groups, MS can reveal the distribution of these different species. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used soft ionization methods that allow for the analysis of these large, non-volatile molecules. nih.gov
The mass spectrum of an MβCD sample shows a series of peaks, each corresponding to a β-cyclodextrin molecule with a specific number of methyl groups. nih.gov The difference in mass between adjacent peaks corresponds to the mass of a methyl group (14 Da). nih.gov By analyzing the intensities of these peaks, the average degree of substitution and the distribution of methylation can be determined. nih.gov
Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. chalcogen.ro This can help to elucidate the positions of the methyl groups on the glucopyranose units of the cyclodextrin ring. chalcogen.rodshs-koeln.de
| Ionization Technique | Information Obtained for MβCD |
| MALDI-MS | Molecular weight distribution, average degree of substitution. researchgate.net |
| ESI-MS | Molecular weight distribution, characterization of derivatization patterns. nih.gov |
| Tandem MS (MS/MS) | Structural information, fragmentation pathways, location of substituents. chalcogen.ro |
This interactive table highlights the common mass spectrometry techniques used for the characterization of Methyl-β-cyclodextrin derivatization and the type of information they provide.
Future Directions and Emerging Research Frontiers for Methyl β Cyclodextrin
Design of Next-Generation Methyl-β-Cyclodextrin Derivatives for Specific Research Questions
The functionalization of methyl-β-cyclodextrin is a burgeoning area of research aimed at creating derivatives with tailored properties for specific applications. By chemically modifying the hydroxyl groups of the parent MβCD, researchers can introduce new functionalities that enhance its performance in areas such as targeted delivery and stimuli-responsive systems.
A key strategy in the design of next-generation MβCDs involves the synthesis of derivatives with specific recognition moieties. For instance, folate-appended MβCD has been developed as a potential antitumor agent. researchgate.net Folic acid serves as a targeting ligand, as the folate receptor is overexpressed in many types of tumor cells. researchgate.net This targeted approach aims to increase the selectivity and efficacy of the cyclodextrin-based system. researchgate.net
Another significant direction is the development of stimuli-responsive MβCD derivatives. These "smart" materials are designed to respond to specific internal or external triggers, such as changes in pH, redox potential, light, or temperature. e3s-conferences.orgcyclodextrinnews.come3s-conferences.orgrsc.org This responsiveness is achieved by either leveraging the reversible host-guest interactions or by covalently attaching stimuli-sensitive groups to the cyclodextrin (B1172386) scaffold. e3s-conferences.org For example, disulfide bridges can be incorporated into MβCD-based nanostructures, which are cleavable in the presence of high intracellular glutathione (B108866) (GSH) concentrations found in cancer cells, triggering the release of an encapsulated guest molecule. biomedres.us Similarly, guest molecules like ferrocene (B1249389) and azobenzene (B91143), which respond to redox and light stimuli respectively, can be used to create dynamic MβCD-based systems. biomedres.us
The synthesis of monofunctionalized β-cyclodextrin derivatives is also a critical area of focus, enabling precise control over the structure and properties of the final product. nih.govtcichemicals.com Techniques such as using copper complex "sandwich" protecting strategies allow for selective methylation and other modifications. nih.gov This level of control is essential for creating well-defined MβCD derivatives for specific research questions.
| Derivative Type | Stimulus/Target | Potential Application |
| Folate-appended MβCD | Folate receptor | Targeted anticancer agent researchgate.net |
| MβCD with disulfide bridges | Glutathione (Redox) | Controlled drug release in cancer cells biomedres.us |
| MβCD with azobenzene guests | Light | Photo-controlled release systems e3s-conferences.orgbiomedres.us |
| MβCD with ferrocene guests | Redox | Redox-responsive delivery systems e3s-conferences.orgbiomedres.us |
| Cationically modified MβCD | Negatively charged biomolecules | Gene delivery, antibacterial agents polymer.cn |
Integration with Advanced Spectroscopic and Imaging Modalities
The integration of methyl-β-cyclodextrin with advanced analytical techniques is providing deeper insights into its interactions and enabling new applications in diagnostics and imaging. Spectroscopic methods are crucial for characterizing MβCD and its inclusion complexes, while imaging modalities are leveraging MβCD-based systems as contrast agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of MβCD inclusion complexes in solution. science.gov Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, confirming the inclusion of a guest molecule within the cyclodextrin cavity. nih.gov Chemical shift changes in the ¹H NMR spectra of both the host and guest molecules upon complexation can also be used to determine the binding stoichiometry and geometry of the complex. nih.govresearchgate.net
Mass spectrometry is another key technique for the characterization of MβCD preparations. It can reveal the average molecular weight and the distribution of the degree of methylation, which can vary between different batches and sources. nih.gov This information is critical as the pharmacological activity of MβCD can be influenced by its methylation pattern. nih.gov
In the realm of medical imaging, MβCD and other cyclodextrin derivatives are being explored as scaffolds for the development of contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netnih.govnih.govrsc.org By attaching paramagnetic complexes, such as those containing gadolinium(III), to the cyclodextrin, targeted and more effective contrast agents can be created. nih.gov The cyclodextrin component can improve the relaxivity of the gadolinium complex and can also be functionalized with targeting moieties to direct the contrast agent to specific tissues or cells. nih.govrsc.org Furthermore, the development of bimodal MRI-fluorescence probes based on cyclodextrin scaffolds allows for simultaneous imaging with two different modalities, providing complementary information. nih.gov
| Technique | Information Obtained | Application |
| NMR Spectroscopy (¹H, ROESY) | Host-guest interactions, stoichiometry, complex geometry science.govnih.govresearchgate.net | Characterization of inclusion complexes |
| Mass Spectrometry | Average molecular weight, degree of methylation nih.gov | Quality control of MβCD preparations |
| Magnetic Resonance Imaging (MRI) | Anatomical and functional imaging | Development of targeted contrast agents researchgate.netnih.govrsc.org |
| Fluorescence Spectroscopy | Binding studies, sensor development | Probing molecular recognition events |
Exploration of Multi-Component Supramolecular Systems
Methyl-β-cyclodextrin is a fundamental building block in the construction of complex, multi-component supramolecular systems. These systems, which are formed through non-covalent host-guest interactions, include hydrogels, polymers, and nanoparticles, and are being investigated for a wide range of applications. nih.govnih.gov
Supramolecular hydrogels based on MβCD are of particular interest. researchgate.net These three-dimensional networks are formed by the cross-linking of polymer chains through host-guest complexation between MβCD and suitable guest molecules. mdpi.com These hydrogels can exhibit stimuli-responsive properties and have potential applications in tissue engineering and regenerative medicine. mdpi.com For example, they can be designed to be injectable and self-healing. mdpi.com
MβCD-based supramolecular polymers can be formed by the threading of polymer chains through the cyclodextrin cavity, creating polypseudorotaxanes. nih.govrsc.org These assemblies can be further organized into more complex nanostructures like nanospheres and nanocapsules. nih.gov The reversible nature of the host-guest interactions allows for the development of dynamic materials that can respond to external stimuli. nih.gov
The exploration of multi-component systems also extends to the creation of nanocarriers for various molecules. nih.gov For instance, MβCD can be used to form ternary complexes with a drug and a polymer, which can enhance the drug's solubility and stability. nih.gov Furthermore, the self-assembly of MβCD with other molecules can lead to the formation of nanoparticles and other nanostructures with controlled size and morphology. nih.gov
| Supramolecular System | Key Features | Potential Applications |
| Hydrogels | Injectable, self-healing, stimuli-responsive researchgate.netmdpi.com | Tissue engineering, regenerative medicine mdpi.com |
| Supramolecular Polymers | Dynamic, responsive to stimuli nih.govnih.gov | Smart materials, actuators nih.gov |
| Nanoparticles/Nanocarriers | Enhanced solubility and stability of guests nih.govnih.gov | Controlled delivery systems |
| Polypseudorotaxanes | Threaded polymer-cyclodextrin structures nih.govrsc.org | Building blocks for complex materials |
Computational Predictions and Machine Learning in Methyl-β-Cyclodextrin Research
Computational modeling and machine learning are becoming indispensable tools in the study of methyl-β-cyclodextrin and its interactions. These in silico approaches provide valuable insights that complement experimental studies and can accelerate the design of new MβCD-based systems. nih.govconicet.gov.ar
Molecular dynamics (MD) simulations are widely used to investigate the structure, dynamics, and thermodynamics of MβCD inclusion complexes at an atomic level. nih.govfrontiersin.org These simulations can provide detailed information about the binding modes of guest molecules within the cyclodextrin cavity and the role of solvent molecules in the complexation process. nih.govconicet.gov.ar By calculating the binding free energy, MD simulations can help to predict the stability of different host-guest complexes. frontiersin.org
Machine learning (ML) is emerging as a powerful approach for predicting the binding affinities between cyclodextrins and guest molecules. nih.govresearchgate.netnih.govbohrium.commdpi.commdpi.com By training algorithms on large datasets of experimentally determined binding constants, ML models can learn the complex relationships between the molecular features of the host and guest and their binding affinity. nih.govnih.gov Various ML algorithms, such as Gaussian Process Regression (GPR), Support Vector Regression (SVR), Random Forest, and Light Gradient Boosting Machine, have been successfully applied to this problem. nih.govresearchgate.netbohrium.com These models can be used to rapidly screen large libraries of potential guest molecules, thereby accelerating the discovery of new applications for MβCD. nih.gov
The integration of machine learning with molecular modeling techniques can provide a synergistic approach to understanding and predicting MβCD behavior. nih.gov For example, molecular descriptors derived from computational chemistry can be used as inputs for ML models, leading to improved predictive performance. nih.gov This combination of computational methods holds great promise for the rational design of novel MβCD derivatives and supramolecular systems with desired properties.
| Computational Method | Key Capabilities | Application in MβCD Research |
| Molecular Dynamics (MD) Simulations | Atomic-level insights into structure, dynamics, and thermodynamics nih.govconicet.gov.arfrontiersin.org | Elucidating binding mechanisms, predicting complex stability |
| Machine Learning (ML) | Predicting binding affinities, QSAR/QSPR analysis nih.govresearchgate.netnih.govbohrium.commdpi.commdpi.com | High-throughput screening of guest molecules, formulation design |
| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms | Investigating the nature of host-guest interactions |
| Integrated ML and Molecular Modeling | Synergistic prediction and interpretation of complexation nih.gov | Rational design of novel cyclodextrin systems |
Q & A
Q. What experimental protocols are recommended for using MβCD to deplete cellular cholesterol in membrane studies?
MβCD is widely used to selectively extract cholesterol from cell membranes, disrupting lipid rafts. A standard protocol involves treating cells with 10 mM MβCD for 30 minutes at 37°C, followed by thorough washing to remove residual cyclodextrin and solubilized cholesterol. Critical parameters include:
- Concentration optimization : Dose-dependent effects (e.g., IC50 values of 3.33–4.23 mM for cytotoxicity in cell lines) must be validated for each model .
- Validation : Post-treatment cholesterol quantification (e.g., enzymatic assays or fluorescent probes) and functional assays (e.g., EGFR activation or membrane protein localization) are necessary to confirm efficacy .
Q. How can researchers design experiments to study MβCD-mediated host-guest complexation?
UV-visible absorption spectroscopy is a primary method for analyzing inclusion complexes. Key steps include:
- Stoichiometry determination : Use principal component analysis (PCA) to identify complex ratios (e.g., 1:1 or 1:2 guest:host) from spectral shifts .
- Association constants : Global analysis of titration data yields precise binding constants (e.g., for methyl orange-MβCD complexes in neutral vs. acidic media) .
- Control for tautomerization : In acidic conditions, account for zwitterionic tautomers of guest molecules, which complicate equilibrium calculations .
Advanced Research Questions
Q. How does MβCD-induced lipid asymmetry in synthetic vesicles enable the study of differential membrane tension?
MβCD asymmetrically extracts phospholipids from bilayer leaflets, creating tunable lipid asymmetry. Methodological considerations include:
- Vesicle preparation : Use unilamellar vesicles with controlled lipid compositions.
- Quantification : Monitor lipid redistribution via fluorescence quenching or mass-action modeling of extraction kinetics .
- Functional readouts : Correlate asymmetry with vesicle shape changes (e.g., budding) or phase coexistence (gel-liquid transitions) in single-component systems .
Q. What experimental approaches resolve contradictions in MβCD’s effects on membrane protein activity?
Conflicting results (e.g., MβCD’s inhibition vs. activation of Na+/H+ exchanger 1 (NHE-1)) require:
- Mechanistic dissection : Use cholesterol repletion (e.g., water-soluble cholesterol-MβCD complexes) to confirm cholesterol dependence .
- Allosteric modulation assays : Measure pH-dependent activity shifts and fit data to models incorporating cooperative binding (e.g., Hill coefficients) .
- Contextual variables : Account for cell type-specific lipid microdomain composition and treatment duration .
Q. How can MβCD be utilized to quantify polymer-bound cyclodextrin in drug delivery systems?
A methyl orange (MO) complexation assay is effective:
- Sample preparation : Incubate polymer-MβCD conjugates with excess MO in pH-adjusted buffers.
- Spectroscopic analysis : Measure absorbance changes to calculate bound MβCD via standard curves.
- Critical controls : Include free MβCD and polymer-only samples to exclude nonspecific interactions .
Methodological Challenges and Data Interpretation
Q. How should researchers address variability in MβCD’s impact on exocytotic pathways?
Discrepancies (e.g., ~60% reduction in dopamine release in PC12 cells) may arise from:
- Calcium dynamics : Use Ca²⁺ ionophores (e.g., ionomycin) to bypass membrane depolarization effects .
- Temporal resolution : Monitor post-stimulus Ca²⁺ decay rates via fluorophores (e.g., Fura-2) to distinguish direct exocytosis inhibition from delayed Ca²⁺ clearance .
Q. What strategies optimize MβCD’s use in fluorescent probe studies of membrane cholesterol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
